molecular formula C23H30ClN3O4S2 B2808656 N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216597-97-5

N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2808656
CAS No.: 1216597-97-5
M. Wt: 512.08
InChI Key: JTXALCFAANISKC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-methoxybenzo[d]thiazol-2-yl group, a 3-(ethylsulfonyl)benzamide core, and a diethylaminoethyl side chain. While its exact pharmacological profile remains undocumented in the provided evidence, structural analogs suggest possible roles in kinase inhibition or sulfonamide-related biological activity .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)13-14-26(23-24-20-12-11-18(30-4)16-21(20)31-23)22(27)17-9-8-10-19(15-17)32(28,29)7-3;/h8-12,15-16H,5-7,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXALCFAANISKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-(ethylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(diethylamino)ethylamine to yield the benzamide intermediate.

    Introduction of the Methoxybenzo[d]thiazolyl Moiety: The benzamide intermediate is then reacted with 6-methoxybenzo[d]thiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Formation of the Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to the target site, while the ethylsulfonyl and methoxybenzo[d]thiazolyl moieties may enhance the compound’s stability and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamides (EP 3 348 550A1)

These compounds share a benzothiazole ring but differ in substituents:

  • Substituent at 6-position : Trifluoromethyl (CF₃) vs. methoxy (OCH₃) in the target compound.
  • Core Structure : Acetamide vs. benzamide.
  • Key Functional Groups: Lack of ethylsulfonyl and diethylaminoethyl groups.

Implications :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy .
(b) 2,3-Dihydro-1,2-benzothiazole 1,1-Dioxides ()

These sulfonamide derivatives are synthesized via cyclization reactions. Unlike the target compound, they lack the benzamide scaffold and diethylaminoethyl side chain. The 1,1-dioxide moiety confers strong electron-withdrawing properties, which may influence reactivity in biological systems .

Sulfonamide and Benzamide-Based Pesticides ()

(a) Triflusulfuron Methyl Ester
  • Core Structure : Triazine-sulfonylurea vs. benzamide.
  • Functional Groups: Contains a dimethylamino-triazine group instead of a benzothiazole.
  • Application : Herbicide vs. undetermined use for the target compound.
(b) Sulfentrazone
  • Core Structure : Dichlorophenyl-sulfonamide vs. benzamide.
  • Key Feature : Difluoromethyl-triazole group enhances soil mobility and persistence.

Structural Contrast :

  • The target compound’s ethylsulfonyl group may offer intermediate polarity compared to triflusulfuron’s sulfonylurea or sulfentrazone’s dichlorophenyl groups .
  • The diethylaminoethyl side chain introduces basicity, which is absent in most pesticide analogs.

Pharmacologically Active Benzamides ()

(a) Diflufenican
  • Core Structure: Pyridinecarboxamide with trifluoromethylphenoxy.
  • Application : Herbicide.
  • Comparison : The target compound’s benzothiazole ring may confer distinct π-π stacking interactions compared to diflufenican’s pyridine system .

Research Implications and Limitations

  • Structural Advantages of Target Compound: The ethylsulfonyl group balances hydrophilicity and binding specificity. The diethylaminoethyl side chain may facilitate cation-π interactions in biological targets.
  • Data Gaps: No direct pharmacological or kinetic data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure

The compound is characterized by the following structural formula:

  • Chemical Formula : C22H30N2O3S
  • Molecular Weight : 414.56 g/mol

Synthesis

The synthesis of this compound involves multiple steps, often including the reaction of benzothiazole derivatives with diethylaminoethyl and ethylsulfonyl groups. The purity and structure are typically confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .

Antitumor Properties

Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)
  • H1299 (non-small cell lung cancer)

The MTT assay results indicated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis and arrests the cell cycle in cancer cells, leading to reduced tumor growth.
  • Reduction of Inflammatory Cytokines : It has been shown to decrease levels of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines .
  • Cell Migration Inhibition : Scratch wound healing assays revealed that the compound significantly hinders the migration of A431 and A549 cells, suggesting potential implications for metastasis prevention .

Case Studies

Several studies have explored the biological activity of similar benzothiazole compounds:

  • Study on Benzothiazole Derivatives : A study synthesized 25 novel benzothiazole compounds and assessed their anti-tumor activities. Among them, a specific derivative exhibited strong inhibition against A431 and A549 cells, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanistic Studies : Research involving Western blot analysis confirmed that these compounds affect protein expression related to apoptosis pathways, further supporting their role as potential anticancer agents .

Comparative Analysis

The following table summarizes various biological activities associated with benzothiazole derivatives, including our compound:

Compound NameAntitumor ActivityAnti-inflammatory EffectsOther Activities
This compoundHighYesPotential neuroprotective effects
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineModerateYesAntibacterial
Frentizole (a UBT derivative)HighYesUsed in rheumatoid arthritis treatment

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Acylation : Coupling a benzothiazol-2-amine derivative with a diethylaminoethyl-substituted benzoyl chloride in dichloromethane or DMF, using triethylamine as a base .
  • Sulfonylation : Introducing the ethylsulfonyl group via oxidation of a thioether intermediate (e.g., using m-CPBA or H₂O₂ in acetic acid) .
  • Salt Formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt .
  • Optimization : Control reaction temperature (0–25°C for acylation), solvent polarity (DMF for polar intermediates), and purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >75% yields .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, ethylsulfonyl quartets at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching calculated m/z within 2 ppm error) .
  • HPLC : Purity assessment using C18 columns (90:10 H₂O/ACN, 1 mL/min flow rate) with >95% purity thresholds .

Q. How does the compound’s electronic structure influence its reactivity in biological systems?

  • Methodological Answer :

  • Computational Modeling : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzothiazole ring and sulfonyl group. High electron density at the sulfonyl oxygen suggests hydrogen-bonding interactions with target proteins .
  • Solubility Analysis : LogP calculations (e.g., using MarvinSketch) predict moderate lipophilicity (LogP ~2.5), guiding formulation for in vitro assays (e.g., DMSO stock solutions <0.1% v/v in cell media) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and protein binding (equilibrium dialysis) to identify metabolic liabilities (e.g., CYP3A4-mediated degradation) .
  • Prodrug Design : Modify the ethylsulfonyl group to a masked thioether (e.g., tert-butyl disulfide) to enhance bioavailability, followed by in vivo activation studies in rodent models .

Q. What strategies are effective for identifying the primary biological target of this compound?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition (IC₅₀ <1 μM for kinases like PKC-θ) .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. target gene-knockout cell lines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a specific enzyme?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, vary diethylaminoethyl chain length) and test inhibitory activity in enzyme assays (e.g., fluorescence polarization for binding affinity) .
  • Co-crystallization : Solve X-ray structures of the compound bound to the target enzyme (e.g., PDB deposition) to guide rational design of steric hindrance or hydrogen-bonding motifs .

Q. What experimental approaches mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
  • DoE Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to model variables (temperature, stoichiometry) and predict optimal conditions for gram-scale synthesis (>85% yield) .

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